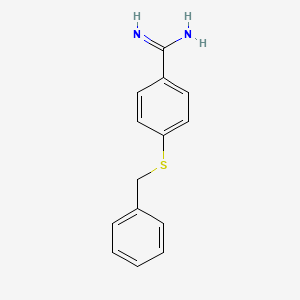

4-(Benzylthio)benzamidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2S |

|---|---|

Molecular Weight |

242.34 g/mol |

IUPAC Name |

4-benzylsulfanylbenzenecarboximidamide |

InChI |

InChI=1S/C14H14N2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16) |

InChI Key |

VMJWSMMGIUIMDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzylthio Benzamidine and Its Analogues

Retrosynthetic Analysis of the 4-(Benzylthio)benzamidine Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnection points are the carbon-nitrogen double bond of the amidine group and the carbon-sulfur bond of the thioether linkage.

The amidine functional group can be retrosynthetically disconnected to a nitrile precursor, 4-(benzylthio)benzonitrile (B184216). This transformation is the reverse of well-established methods for amidine synthesis, such as the Pinner reaction. wikipedia.orgjk-sci.com The nitrile group serves as a robust and versatile precursor for the desired amidine functionality.

Further disconnection of the 4-(benzylthio)benzonitrile intermediate involves breaking the C-S bond. This leads to two simpler fragments: a benzonitrile (B105546) derivative bearing a leaving group at the para position (e.g., 4-halobenzonitrile) and benzylthiol or a corresponding benzyl (B1604629) halide. This retrosynthetic step points towards a nucleophilic substitution reaction to form the thioether bond.

Classical and Established Synthetic Routes to this compound

The forward synthesis, guided by the retrosynthetic analysis, involves the preparation of key intermediates followed by the construction of the final amidine product.

Synthesis of Key Precursors to this compound

The successful synthesis of this compound relies on the efficient preparation of its precursors.

A common and effective method for synthesizing 4-(Benzylthio)benzonitrile is through the reaction of a 4-substituted benzonitrile with a benzyl sulfur nucleophile. ontosight.aievitachem.com For instance, the reaction of 4-bromobenzonitrile (B114466) with benzylthiol in the presence of a base and a palladium catalyst can yield 4-(benzylthio)benzonitrile. ontosight.ai Alternatively, nucleophilic aromatic substitution (SNAr) reactions using 4-fluorobenzonitrile (B33359) and benzylthiol with a suitable base like sodium hydride or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are also employed. evitachem.com

A copper-catalyzed C-S bond formation under biomolecule-compatible conditions has also been reported for the synthesis of 4-(benzylthio)benzonitrile from 4-aminobenzonitrile. molaid.com

| Starting Material | Reagent(s) | Product | Reference(s) |

| 4-Bromobenzonitrile | Benzylthiol, Base, Palladium catalyst | 4-(Benzylthio)benzonitrile | ontosight.ai |

| 4-Fluorobenzonitrile | Benzylthiol, Sodium hydride or Potassium carbonate | 4-(Benzylthio)benzonitrile | evitachem.com |

| 4-Aminobenzonitrile | Benzylthiol, Copper(II) sulfate (B86663) pentahydrate, etc. | 4-(Benzylthio)benzonitrile | molaid.com |

While the Pinner reaction starting from a nitrile is a direct route to amidines, another pathway involves the use of thioamide intermediates. Thiobenzamides can be prepared from their corresponding benzamides by treatment with a thionating agent like Lawesson's reagent. nih.gov These thioamides can then be converted to amidines. researchgate.netthermofisher.in The metabolic activation of thioamides often proceeds through S-oxidation, which can lead to the formation of nitrile and amide derivatives, highlighting the reactivity of these sulfur-containing compounds. ethz.ch

Direct and Indirect Amidine Formation Strategies

The final and critical step in the synthesis is the formation of the amidine group.

The Pinner reaction is a classic method for converting nitriles into amidines. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction involves treating the nitrile, in this case, 4-(benzylthio)benzonitrile, with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form an imino ester salt, known as a Pinner salt. wikipedia.orgjk-sci.com This intermediate is then reacted with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.org It is crucial to maintain anhydrous conditions during the formation of the Pinner salt to prevent hydrolysis to an ester. jk-sci.comnih.gov Low temperatures are also often necessary to prevent the thermodynamically unstable imidium chloride salt from rearranging. jk-sci.com

Modifications of the Pinner reaction or alternative one-pot procedures have been developed for the synthesis of benzamidine (B55565) derivatives. For example, a one-pot, three-step process involving the addition of hydroxylamine (B1172632) to a nitrile to form an amidoxime, followed by acetylation and subsequent reduction, can yield the amidine. nih.gov Another approach involves the hydrogenation of benzamidoxime (B57231), prepared from the corresponding benzonitrile, using a catalyst to form the benzamidine. google.com

| Precursor | Reaction Type | Key Reagents | Product | Reference(s) |

| 4-(Benzylthio)benzonitrile | Pinner Reaction | Alcohol, HCl, Ammonia/Amine | This compound | wikipedia.orgjk-sci.comnih.gov |

| 4-(Benzylthio)benzonitrile | One-pot, three-step | Hydroxylamine, Acetic anhydride, Reducing agent (e.g., Zn or Pd/C) | This compound | nih.gov |

| 4-(Benzylthio)benzamidoxime | Catalytic Hydrogenation | Catalyst (e.g., Ionic liquid-supported Rh(0)) | This compound | google.com |

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This trend is also reflected in the synthesis of this compound and its analogues.

Catalytic Methods for C-S Bond Formation and Amidine Synthesis

The formation of the carbon-sulfur (C-S) bond is a key step in the synthesis of the 4-(benzylthio)benzonitrile precursor. Modern catalytic methods offer efficient and selective ways to achieve this transformation. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for forming C-S bonds. organic-chemistry.org These reactions could involve the coupling of a benzyl halide with a thiophenol derivative in the presence of a palladium catalyst and a suitable ligand.

Iron catalysis has also emerged as a more economical and environmentally benign alternative for various coupling reactions. karger.com Research into iron-catalyzed C-S bond formation could provide a greener route to 4-(benzylthio)benzonitrile. Additionally, visible-light-mediated photoredox catalysis represents a cutting-edge approach for C-S bond cleavage and formation, offering mild reaction conditions. researchgate.net

For the amidine synthesis step, catalytic methods are also being developed. For instance, a rhodium catalyst supported on an ionic liquid has been used for the hydrogenation of benzamidoxime to benzamidine, offering high activity and the potential for catalyst recovery and reuse. google.com

Flow Chemistry Applications in this compound Production

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, and easier scalability. mdpi.comstrath.ac.ukvapourtec.com The synthesis of this compound could benefit significantly from this technology.

For example, the synthesis of intermediates can be streamlined. Flow reactors can be used for the safe in-situ generation and consumption of hazardous reagents that might be used in either the C-S bond formation or the amidination step. nih.gov Multi-step syntheses can be "telescoped," where the product from one reaction flows directly into the next reactor for the subsequent transformation, minimizing manual handling and purification steps. mdpi.com This approach has been successfully applied to the synthesis of various pharmaceutically relevant molecules. strath.ac.uk The precise control over reaction parameters such as temperature and residence time in a flow system can lead to improved yields and purity of the final this compound product. strath.ac.uknih.gov

Solvent-Free and Environmentally Benign Synthetic Protocols

Reducing or eliminating the use of volatile organic solvents is a key principle of green chemistry. researchgate.net Solvent-free reaction conditions are being explored for various organic transformations. For the synthesis of this compound, this could involve performing reactions under neat conditions, potentially with microwave irradiation to accelerate the reaction rate. High-speed ball milling is another solvent-free technique that has been successfully used for reactions like the Sonogashira coupling. karger.com

Scalable Synthesis Considerations for this compound

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of several factors. For this compound, this includes the cost and availability of starting materials, the efficiency and safety of the chemical transformations, and the ease of product isolation and purification.

The choice of synthetic route plays a critical role in scalability. A route that involves fewer steps, uses cheaper and less hazardous reagents, and gives consistently high yields is generally preferred. For example, a one-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating the intermediates, can be highly advantageous for large-scale production.

Flow chemistry is particularly well-suited for scalable synthesis. strath.ac.uk The modular nature of flow reactors allows for easy scaling up by simply running the system for a longer duration or by using multiple reactors in parallel. This avoids the challenges associated with scaling up batch reactors, such as heat transfer and mixing issues.

Purification and Isolation Techniques for Synthetic this compound

After the synthesis, this compound must be isolated and purified to the desired level of quality. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities present.

Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize out while the impurities remain in the solution. google.com

Column Chromatography: This technique is used to separate the desired compound from impurities based on their differential adsorption to a stationary phase. Different types of chromatography, such as silica (B1680970) gel chromatography or ion-exchange chromatography, can be employed. rsc.org For instance, due to the basic nature of the amidine group, ion-exchange chromatography could be a viable option.

Acid-Base Extraction: The basic nature of the benzamidine group allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amidine, which then partitions into the aqueous phase. The aqueous phase can then be basified to regenerate the free base, which can be extracted back into an organic solvent. This method is effective for removing non-basic impurities. google.com

Affinity Chromatography: For specific applications, particularly in biochemical contexts where this compound might be used as a ligand, affinity chromatography can be a highly selective purification method. sigmaaldrich.combio-world.com A stationary phase containing a molecule that specifically binds to the benzamidine moiety can be used to capture the product, while impurities are washed away. sigmaaldrich.combio-world.com

The final purity of the this compound is often assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.

Chromatographic Purification Strategies (e.g., Column Chromatography, HPLC)

Chromatography is a cornerstone technique for the purification of this compound and its analogues, leveraging differential partitioning of the compound between a stationary phase and a mobile phase. The choice between methods like column chromatography and High-Performance Liquid Chromatography (HPLC) depends on the scale of purification, the nature of impurities, and the desired final purity.

Column Chromatography

For the purification of crude reaction mixtures containing aromatic thioethers, flash column chromatography is frequently employed. nih.gov Silica gel is the most common stationary phase due to its efficacy in separating compounds of moderate polarity. semanticscholar.orgrsc.org The mobile phase, or eluent, typically consists of a non-polar solvent mixed with a more polar solvent to achieve optimal separation.

Commonly used eluent systems for thioether compounds involve mixtures of hexane (B92381) or petroleum ether with ethyl acetate (B1210297). semanticscholar.orgrsc.orgrsc.org The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product of interest. For instance, benzyl thioethers have been successfully isolated using silica gel chromatography with eluent systems such as 2% to 10% ethyl acetate in petroleum ether. rsc.org In some cases, dichloromethane (B109758) has also been utilized as a developing solvent for thioether derivatives. google.com

| Compound Type | Stationary Phase | Eluent System | Reference |

| Benzyl Thioethers | Silica Gel | 2-10% Ethyl Acetate in Petroleum Ether | rsc.org |

| Aromatic Thioethers | Silica Gel | Hexane/Ethyl Acetate (e.g., 1:1, 1:5) | rsc.org |

| Thioether Derivatives | Silica Gel | 20-30% Ethyl Acetate in Hexane | semanticscholar.org |

| (Aryl)thio Derivatives | Silica Gel | 5-40% Ethyl Acetate in Hexanes | nih.gov |

| Alpha-acyloxy thioether | Silica Gel | Dichloromethane | google.com |

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, particularly on an analytical or semi-preparative scale, reverse-phase HPLC (RP-HPLC) is the method of choice. nih.govacs.org This technique utilizes a non-polar stationary phase, typically a C18 (octadecylsilyl) modified silica, and a polar mobile phase.

The purification of benzamidine derivatives by HPLC often involves a gradient elution. nih.govacs.org This process starts with a high proportion of a weak solvent (e.g., water) and gradually increases the concentration of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol). This ensures the effective separation of the target compound from both more polar and less polar impurities. For example, benzamidine derivatives have been purified on C18 columns using gradients of water and methanol (B129727) or acetonitrile, often with 0.1% trifluoroacetic acid (TFA) added to the mobile phase to improve peak shape and resolution for basic compounds like amidines. acs.orggoogle.com

| Compound Type | Column | Mobile Phase | Detection | Reference |

| Benzamidine Derivatives | C18 | Water/Methanol Gradient with 0.1% TFA | UV | acs.org |

| Benzamidine Analogues | C18 | Acetonitrile/Water Gradient | UV (220 nm), MS | nih.gov |

| Benzamidine Derivatives | Not Specified | Not Specified | Not Specified | google.com |

Affinity Chromatography

An interesting and highly specific purification method for certain molecules involves affinity chromatography. Benzamidine itself is a known inhibitor of serine proteases and is used as a ligand in affinity chromatography to purify these enzymes. sigmaaldrich.comcytivalifesciences.com Columns such as Benzamidine Sepharose are commercially available for this purpose. sigmaaldrich.comcytivalifesciences.com

Notably, a "Benzylthio-Sepharose" (BTS) affinity resin has been developed for the purification of specific enzymes that bind to it. nih.gov This suggests that the benzylthio moiety, a key feature of this compound, could potentially be exploited for tailored affinity purification strategies if a suitable binding partner were identified or engineered.

Molecular Target Identification and Engagement by 4 Benzylthio Benzamidine

Receptor Binding Studies of 4-(Benzylthio)benzamidine

Receptor Selectivity Profiling across Receptor Subtypes

A comprehensive review of published scientific literature reveals a lack of specific data regarding the receptor selectivity profiling of this compound. While the benzamidine (B55565) structural motif is known to interact with serine proteases, detailed studies quantifying the binding affinity and selectivity of this compound across a panel of receptor subtypes are not publicly available. Therefore, no quantitative data on its inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) against various receptors can be provided at this time.

Cellular Target Validation and Engagement Studies for this compound

Investigations into the cellular effects and target engagement of this compound are crucial for understanding its biological activity. However, specific studies in this area are currently limited in the public domain.

Cell-Based Target Engagement Assays

There is no available research detailing the use of cell-based target engagement assays to confirm the interaction of this compound with its putative targets within a cellular context. Methodologies such as the Cellular Thermal Shift Assay (CETSA), which assesses target protein stabilization upon ligand binding in intact cells, have not been reported for this specific compound. Consequently, direct evidence of target engagement in a cellular environment remains to be established.

Phenotypic Screening with this compound in Relevant Cell Lines

Phenotypic screening is a powerful approach to identify the cellular effects of a compound without a preconceived target. However, a review of the scientific literature indicates that this compound has not been extensively evaluated in broad phenotypic screening campaigns across various cell lines. As a result, there is a lack of data on its effects on cellular phenotypes such as cell viability, proliferation, or other morphological changes.

Elucidation of Molecular Mechanisms of Action of this compound

Understanding the precise molecular mechanism by which a compound exerts its effects is fundamental in drug discovery. This includes characterizing its binding mode to the target protein.

Allosteric Modulation Studies with this compound

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. There are currently no published studies investigating whether this compound functions as an allosteric modulator at any known receptor. Research is needed to determine if it can induce conformational changes in a target protein that would classify it as a positive, negative, or neutral allosteric modulator.

Orthosteric Binding Characterization

Orthosteric ligands directly compete with the endogenous ligand for binding at the active site of a receptor. The benzamidine moiety itself is recognized as a competitive inhibitor of serine proteases, suggesting a potential orthosteric binding mechanism. However, for this compound specifically, there is a lack of detailed structural biology or biochemical studies to definitively characterize its binding as orthosteric. X-ray crystallography or cryo-electron microscopy studies of this compound in complex with a target protein would be required to elucidate its precise binding mode.

Post-Translational Modification Modulation by this compound

Post-translational modifications (PTMs) are covalent chemical changes that proteins undergo after their synthesis, which dramatically expand their functional diversity. One of the most fundamental and irreversible forms of PTM is proteolytic cleavage, where specific peptide bonds are broken by proteases. This process can lead to enzyme activation, inactivation, or the generation of new bioactive fragments.

By inhibiting serine proteases, this compound directly functions as a modulator of post-translational modifications. Its mechanism of action is the prevention of specific proteolytic cleavage events that are essential for numerous biological pathways. Many critical physiological systems, such as the blood coagulation cascade and the complement system, are regulated by sequential activation of zymogens (inactive enzyme precursors) into active serine proteases through highly specific proteolytic PTMs. acs.orgnih.gov

For example, in the blood coagulation cascade, the serine protease Factor Xa cleaves and activates prothrombin to thrombin. Thrombin, another serine protease, then cleaves fibrinogen to form fibrin, which is essential for clot formation. By inhibiting enzymes like Factor Xa or thrombin, a benzamidine-based inhibitor would halt this cascade, thereby modulating the PTM of both prothrombin and fibrinogen. nih.govscialert.net Similarly, the complement system, a key component of the innate immune response, is activated through a cascade of proteolytic events mediated by serine proteases like C1s. nih.gov Inhibition of these enzymes would modulate this immune response at the level of post-translational protein processing.

The role of protease inhibitors in modulating PTM can be summarized as follows:

| Target Serine Protease | Protein Substrate | PTM Event Modulated | Biological Process Regulated |

|---|---|---|---|

| Thrombin | Fibrinogen, Protease-Activated Receptors (PARs) | Proteolytic Cleavage | Blood Coagulation, Platelet Activation |

| Factor Xa | Prothrombin | Proteolytic Cleavage (Activation) | Blood Coagulation |

| Plasmin | Fibrin, Extracellular Matrix Proteins | Proteolytic Cleavage (Degradation) | Fibrinolysis, Tissue Remodeling |

| Trypsin | Digestive Proenzymes, Peptides | Proteolytic Cleavage (Activation/Digestion) | Digestion |

| Complement C1s | Complement C4, Complement C2 | Proteolytic Cleavage (Activation) | Innate Immunity (Classical Pathway) |

This table illustrates how inhibiting serine proteases, the inferred action of this compound, directly modulates the post-translational modification (proteolytic cleavage) of key protein substrates, thereby affecting major physiological processes. acs.orgnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Benzylthio Benzamidine Analogues

Systematic Modification Strategies for the 4-(Benzylthio)benzamidine Scaffold

The strategic modification of the this compound framework is crucial for optimizing its interaction with biological targets and enhancing its drug-like properties. Researchers have employed a variety of synthetic approaches to systematically alter different components of the molecule, leading to a deeper understanding of its SAR and SPR.

Benzene (B151609) Ring Substitutions and Their Influence on Activity

The benzene ring of the benzamidine (B55565) moiety offers a versatile platform for introducing substituents that can modulate the electronic, steric, and hydrophobic properties of the molecule. These modifications can significantly impact binding affinity, selectivity, and pharmacokinetic profiles. researchgate.net

Research on analogous benzamidine-based inhibitors has shown that the introduction of EWGs, such as nitro (-NO2) or cyano (-CN) groups, can enhance inhibitory activity. tandfonline.com This is often attributed to an increase in the acidity of the amidine group, leading to stronger electrostatic interactions with the target. Conversely, EDGs like methoxy (B1213986) (-OCH3) or alkyl groups can decrease activity by reducing the positive charge potential of the amidinium ion. longdom.org

Table 1: Hypothetical Influence of Electronic Effects of Benzene Ring Substituents on Activity

| Substituent (Position) | Electronic Effect | Predicted Impact on Activity | Rationale |

| 3-Nitro | Strong EWG | Increase | Enhances positive charge of amidinium ion, potentially strengthening binding. |

| 3-Cyano | Strong EWG | Increase | Similar to nitro, enhances electrostatic interactions. |

| 3-Methoxy | EDG | Decrease | Reduces positive charge of amidinium ion, potentially weakening binding. |

| 3-Methyl | Weak EDG | Slight Decrease | May slightly reduce the positive charge and binding affinity. |

This table is illustrative and based on general principles of medicinal chemistry, as direct SAR data for this compound is limited.

The size and shape of substituents on the benzene ring can introduce steric hindrance, which may either be beneficial or detrimental to biological activity. purechemistry.orglongdom.org Bulky substituents can prevent the optimal orientation of the inhibitor within the binding site, leading to a loss of potency. However, in some cases, steric bulk can enhance selectivity by preventing the molecule from binding to off-target proteins with smaller binding pockets.

For instance, introducing a bulky tert-butyl group could hinder the proper seating of the benzamidine moiety in a constrained S1 pocket. Conversely, smaller substituents like a methyl group might be well-tolerated and could even provide favorable van der Waals interactions. longdom.org

The position of a substituent on the benzene ring (ortho, meta, or para to the amidine group) is a critical determinant of its effect on activity. purechemistry.org The relative positioning influences the electronic and steric impact on the key functional groups.

Ortho-substitution: Substituents at the ortho position can have a significant steric impact, potentially forcing the amidine group out of the optimal binding conformation. fiveable.me They can also influence the pKa of the amidine through direct field effects.

Meta-substitution: This position is often targeted to modulate the electronic properties of the ring with a lesser degree of steric interference compared to the ortho position.

Para-substitution: In the case of this compound, the para position is occupied by the benzylthio group. In other benzamidine derivatives, para-substituents can extend into different regions of the binding pocket, potentially forming additional interactions.

Studies on other substituted benzenes have demonstrated that the same substituent can have vastly different effects on reactivity and biological activity depending on its position. purechemistry.org

Modifications of the Benzyl (B1604629) Moiety

Introducing substituents on the phenyl ring of the benzyl group can fine-tune its properties. For example, adding halogen atoms can modulate lipophilicity and introduce halogen bonding interactions. tandfonline.com Hydroxyl or methoxy groups can act as hydrogen bond donors or acceptors, potentially forming new interactions with the enzyme. acs.org The size and nature of these substituents must be carefully considered to ensure a complementary fit within the target's binding site.

Table 2: Examples of Benzyl Moiety Modifications and Their Potential Effects

| Modification | Rationale | Predicted Outcome |

| Introduction of a 4-fluoro substituent | Increase lipophilicity, potential for halogen bonding. | Enhanced binding affinity. |

| Addition of a 4-hydroxyl group | Introduce a hydrogen bond donor/acceptor. | Increased potency if a suitable residue is nearby. |

| Replacement of phenyl with naphthyl | Increase hydrophobic interactions. | Potentially higher affinity, but may decrease selectivity. |

| Introduction of a 4-methoxy group | Act as a hydrogen bond acceptor. | May improve binding if an appropriate donor is present. |

This table presents hypothetical modifications based on common strategies in medicinal chemistry.

Derivatizations of the Amidine Functional Group

The amidine group is typically considered the "warhead" of this class of inhibitors, as it forms key interactions with the target enzyme. nih.gov However, its high basicity can lead to poor oral bioavailability and potential toxicity. nih.gov Therefore, derivatization of the amidine group is a common strategy to improve its pharmacokinetic properties while retaining or even enhancing its biological activity.

One common approach is the synthesis of prodrugs, such as N-hydroxyamidines or N-acyloxyamidines. nih.gov These derivatives are less basic and more lipophilic, allowing for better absorption. Once in the body, they are metabolically converted to the active amidine form at the site of action. nih.gov Another strategy involves replacing the amidine with bioisosteres, such as an amino-imidazoline or a guanidine (B92328) group, which can mimic the charge and hydrogen bonding capabilities of the amidine while having different physicochemical properties. acs.org

Table 3: Common Derivatizations of the Amidine Group

| Derivative | Purpose | Mechanism |

| N-Hydroxyamidine | Prodrug approach to improve oral bioavailability. | In vivo reduction to the active amidine. |

| N-Acyloxyamidine | Prodrug with potentially different cleavage kinetics. | Enzymatic hydrolysis to the active amidine. |

| Amino-imidazoline | Bioisosteric replacement to modulate basicity and binding. | Mimics the cationic nature of the amidinium ion. |

| Guanidine | Bioisosteric replacement with different geometry and pKa. | Can form similar hydrogen bond networks. |

This table outlines common strategies for modifying the amidine group to enhance drug-like properties.

Isosteric Replacements of the Thioether Linker

The thioether (-S-) linker in this compound is a critical component connecting the P1 benzamidine group, which typically anchors to the S1 pocket of target proteases, and the P4 benzyl group, which interacts with more distal pockets. However, thioethers are susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of sulfoxides (-SO-) and sulfones (-SO2-). nih.gov This metabolic instability can affect the compound's pharmacokinetic profile. Therefore, isosteric replacement of the thioether linker is a common strategy to improve metabolic stability while retaining or enhancing biological activity.

Bioisosteres are functional groups or atoms that, due to similar steric and electronic properties, can be interchanged without a significant loss of biological activity. nih.gov For the bivalent thioether linker, common isosteres include the sulfoxide (B87167) (-SO-), sulfone (-SO2-), methylene (B1212753) (-CH2-), and ether (-O-) groups.

Research on related scaffolds, such as 2-substituted benzamidobenzene derivatives designed as Factor Xa (FXa) inhibitors, provides insight into the effects of such replacements. scialert.net In one study, analogues containing a thioether, sulfoxide, or sulfone linker between the main scaffold and the P4 ligand were synthesized and evaluated. The results indicated that the oxidation state of the sulfur atom significantly impacts inhibitory activity.

As illustrated by the findings on a related benzamidobenzene scaffold, the replacement of a sulfone group with a sulfoxide or a sulfide (B99878) (thioether) resulted in a notable increase in FXa inhibitory activity. scialert.net The sulfone analogue showed the lowest potency among the three. This suggests that while oxidation of the thioether is a metabolic concern, the resulting metabolites (sulfoxide and particularly sulfone) may have reduced activity. The sulfoxide, being structurally and electronically intermediate between the thioether and sulfone, retained significant activity. scialert.net This highlights a trade-off between metabolic stability and potency that must be carefully balanced during lead optimization. Computational studies also suggest that various one- and two-atom linkers can be evaluated as thioether isosteres to mitigate metabolic oxidation. nih.gov

Table 1: Effect of Thioether Linker Isosteric Replacement on Factor Xa Inhibitory Activity for a Benzamidobenzene Scaffold

| Compound ID | Linker (X) | % Inhibition at 100 µM |

|---|---|---|

| Analogue 1 | -SO2- (Sulfone) | 15% |

| Analogue 2 | -SO- (Sulfoxide) | 66% |

| Analogue 3 | -S- (Thioether) | 45% |

Data is derived from findings on a related scaffold to illustrate the principle of isosteric replacement. scialert.net

Incorporation of Heterocyclic Rings

Incorporating heterocyclic rings into drug candidates is a widely used strategy to modulate physicochemical properties, improve metabolic stability, and enhance binding interactions with the target protein. nih.govnih.gov Heterocycles can introduce hydrogen bond donors and acceptors, alter electronic properties, and provide rigid scaffolds that can favorably orient substituents into binding pockets, thus improving potency and selectivity. researchgate.netmdpi.com

In the context of this compound analogues, heterocyclic rings can be incorporated in several ways: as a replacement for the benzyl P4 group, as a linker, or fused to one of the existing phenyl rings. Studies on benzamidine-based inhibitors targeting proteases like Factor Xa and thrombin have extensively explored the use of heterocycles. nih.govresearchgate.netmdpi.com

For example, replacing the flexible benzyl group with a rigid heterocyclic system can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding. Various five- and six-membered rings, such as oxadiazoles, triazoles, and pyrazoles, have been investigated. researchgate.netnih.govnih.gov The specific choice of heterocycle and its substitution pattern is crucial for activity.

A study on benzamidine derivatives carrying a 1,2,3-triazole moiety demonstrated that these compounds can exhibit significant biological activity. nih.gov The triazole ring can act as a stable linker and its substituents can be varied to probe interactions with the target enzyme. SAR studies on these hybrids revealed that the nature of the substituents on both the triazole and the amidine-bearing ring influences the activity profile. researchgate.netnih.gov Similarly, the 1,2,4-oxadiazole (B8745197) ring is another common heterocycle used in drug design, often acting as a bioisostere for ester or amide groups and providing a scaffold for diverse substitutions. nih.govrjptonline.orgbrieflands.com Research on oxadiazole derivatives has shown that they can serve as potent and selective inhibitors of various enzymes. nih.govnih.gov

Table 2: Structure-Activity Relationship of Benzamidine Derivatives with an Incorporated 1,2,3-Triazole Moiety Against Botrytis cinerea

| Compound ID | R Group on Amidine | Efficacy Rate (%) |

|---|---|---|

| Compound 4b | Isopropyl | 60% |

| Compound 4d | Cyclohexyl | 34% |

| Compound 4e | Phenyl | 56% |

Data derived from a study on benzamidine-triazole hybrids, illustrating the impact of substitution on biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. lew.ro By developing a robust QSAR model, it is possible to predict the activity of novel, unsynthesized compounds and to gain insights into the structural features that are most influential for activity, thereby guiding rational drug design. tandfonline.com

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the numerical representation of molecular structures using molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For a series of this compound derivatives, a wide range of descriptors would be calculated, typically categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rotatable bonds), topological indices (e.g., Kier & Hall shape indices, connectivity indices), and counts of specific functional groups or pharmacophore features. researchgate.net

3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties. Examples include steric descriptors (e.g., molecular volume, surface area), electronic descriptors (e.g., dipole moment, HOMO/LUMO energies calculated using quantum mechanics), and hydrophobic parameters (e.g., LogP). nih.gov

For benzamidine-based protease inhibitors, descriptors that capture steric bulk, hydrophobicity, and electronic features are often critical. researchgate.netnih.gov For instance, the size and shape of the P4 substituent (the benzyl group in the parent compound) and the electronic nature of the linker are expected to be important determinants of activity.

Development and Validation of Statistical QSAR Models

Once descriptors are calculated for a training set of molecules with known biological activities, a statistical model is developed to find the best correlation. Multiple Linear Regression (MLR) is a common starting point, which generates a simple linear equation of the form:

Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

where D represents the selected molecular descriptors and c are their regression coefficients. tandfonline.com More advanced non-linear methods like Artificial Neural Networks (ANN) may also be employed to capture more complex relationships. tandfonline.com

A crucial step is the rigorous validation of the QSAR model to ensure its statistical significance and predictive power. Key validation metrics include:

Coefficient of Determination (R²): Measures how well the model fits the training data. A value closer to 1 indicates a better fit.

Leave-One-Out Cross-Validation (q² or Q²): A measure of the model's internal predictive ability. The model is rebuilt multiple times, leaving out one compound at a time to be predicted. A q² > 0.5 is generally considered acceptable. researchgate.net

External Validation: The model's ability to predict the activity of an external test set of compounds (not used in model building) is the ultimate test of its utility. This is assessed using the predictive R² (R²_pred).

QSAR studies on related benzamidine and heterocyclic thrombin inhibitors have successfully used a combination of topological, constitutional, and quantum chemical descriptors to build predictive models. tandfonline.comresearchgate.net For example, a study on benzamidine thrombin inhibitors found that a model combining heat of formation, shape index, molar refractivity, and LogP yielded a high correlation coefficient (R > 0.99). researchgate.net

Application of Machine Learning in SAR Analysis

In recent years, machine learning (ML) has become an increasingly powerful tool in QSAR and drug discovery. biorxiv.org ML algorithms can handle large, high-dimensional datasets and can model complex, non-linear relationships that are often missed by traditional statistical methods. lew.roresearchgate.net

For analyzing the SAR of this compound derivatives, several ML approaches could be applied:

Support Vector Machines (SVM): SVM is a powerful classification and regression technique that can effectively model non-linear relationships. It works by finding an optimal hyperplane that separates data points into different classes or fits a regression line. SVM models have been successfully used to predict the activity of benzimidazole (B57391) derivatives. researchgate.net

Random Forest (RF): This is an ensemble method that builds multiple decision trees and merges their outputs. RF is robust against overfitting and can provide an estimate of the importance of each molecular descriptor in the model.

Deep Neural Networks (DNN): For very large and complex datasets, deep learning approaches can be used to learn intricate patterns and relationships within the data, potentially leading to highly accurate predictive models.

These ML-based QSAR models can be used for large-scale virtual screening of compound libraries to identify new potential hits, prioritize compounds for synthesis, and guide the lead optimization process by highlighting key structural features for modification. biorxiv.org

Design Principles for Enhanced Potency and Selectivity Based on this compound

The design of more potent and selective analogues based on the this compound scaffold is guided by an understanding of its interactions with the target enzyme, typically a trypsin-like serine protease such as thrombin or Factor Xa. mdpi.comscbt.com The positively charged benzamidine group is a well-established P1 moiety that anchors the inhibitor into the negatively charged S1 specificity pocket of these enzymes via a salt bridge with a conserved aspartate residue (Asp189). mdpi.comresearchgate.net Building upon this core interaction, several design principles can be applied to enhance potency and selectivity.

Optimizing P4 Interactions: The benzyl group of this compound occupies the S4 pocket of the enzyme. The potency can be significantly improved by modifying this group to achieve better hydrophobic and/or hydrogen bonding interactions within this pocket. This can involve introducing substituents onto the benzyl ring or replacing it entirely with other lipophilic or heterocyclic groups that have a better shape and electronic complementarity with the S4 site. nih.govcolab.ws

Introducing Rigidity: The linker between the P1 and P4 groups is flexible. Introducing conformational constraints, for example by incorporating the linker into a ring system or using rigid heterocyclic linkers, can pre-organize the inhibitor into its bioactive conformation. acs.org This reduces the entropic cost of binding and can lead to a significant increase in potency.

Exploiting Selectivity Pockets: While the S1 pocket is highly conserved among trypsin-like proteases, the surrounding pockets (S2, S3, S4) show greater variation. Selectivity can be achieved by designing moieties that specifically interact with non-conserved residues in the target enzyme but would cause steric clashes or unfavorable interactions with off-target proteases. For example, designing inhibitors with moieties that fit the relatively open active site of plasmin but are rejected by sterically demanding loops in other proteases is a viable strategy for achieving selectivity. acs.org

Isosteric Replacement for Improved Properties: As discussed in section 4.1.4, the thioether linker is a potential metabolic liability. Replacing it with more stable isosteres like a sulfoxide, sulfone, or even non-sulfur linkers can improve the pharmacokinetic profile. nih.govscialert.net Similarly, replacing the basic amidine group with non-basic mimics (e.g., aminobenzisoxazole, 1-aminoisoquinoline) can enhance oral bioavailability, a common challenge for highly basic compounds. researchgate.netacs.org

Bivalent Inhibition: For some targets, inhibitors can be designed to bind to both the active site and a secondary binding site (exosite) simultaneously. This bivalent binding can dramatically increase both potency and selectivity. While this compound is a classic active-site inhibitor, this principle could be applied by extending the molecule with a linker and a second pharmacophore designed to bind to a known exosite on the target enzyme.

By systematically applying these principles—optimizing interactions in distal pockets, introducing conformational rigidity, targeting unique structural features for selectivity, and employing bioisosteric replacements to enhance drug-like properties—the this compound scaffold can be effectively evolved into highly potent and selective clinical candidates.

Ligand Efficiency and Lipophilic Efficiency Metrics

In the realm of drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LipE) are crucial metrics that provide a more nuanced understanding of a compound's utility by normalizing potency for molecular size and lipophilicity, respectively. These metrics help guide the optimization of lead compounds, ensuring that increases in potency are not achieved at the expense of desirable drug-like properties.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is a useful tool for comparing the binding efficiency of molecules of different sizes.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable metric for identifying compounds that achieve high potency without excessive lipophilicity, which can often lead to poor pharmacokinetic profiles and off-target effects. frontiersin.org An ideal drug candidate generally possesses a high LipE value, indicating an efficient use of lipophilicity to achieve its biological activity. portlandpress.com

While the benzamidine core is a well-established anchor for serine protease inhibitors, detailed studies providing specific Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) values for a series of this compound analogues are not extensively available in publicly accessible literature. However, the principles of LE and LipE are widely applied in the optimization of factor Xa and trypsin inhibitors, many of which feature the benzamidine scaffold. acs.orgresearchgate.net For instance, in the development of factor Xa inhibitors, replacing the highly basic benzamidine group with less basic mimics has been shown to improve pharmacokinetic properties. acs.org Such modifications would inherently alter the LE and LipE values of the resulting analogues.

To illustrate how these metrics would be applied to this compound analogues, a hypothetical data table is presented below. This table showcases the type of data that would be generated in a typical drug discovery campaign to evaluate and compare such compounds.

| Compound ID | Modification on Benzyl Ring | IC₅₀ (nM) | pIC₅₀ | MW ( g/mol ) | Heavy Atom Count | cLogP | LE | LipE |

| BTB-001 | H (Parent) | 150 | 6.82 | 256.35 | 18 | 3.5 | 0.38 | 3.32 |

| BTB-002 | 4-Fluoro | 120 | 6.92 | 274.34 | 19 | 3.7 | 0.36 | 3.22 |

| BTB-003 | 4-Chloro | 90 | 7.05 | 290.80 | 19 | 4.1 | 0.37 | 2.95 |

| BTB-004 | 4-Methoxy | 200 | 6.70 | 286.38 | 19 | 3.6 | 0.35 | 3.10 |

| BTB-005 | 3,4-Dichloro | 50 | 7.30 | 325.24 | 20 | 4.8 | 0.37 | 2.50 |

This table is for illustrative purposes only. The data is hypothetical and does not represent actual experimental results.

Fragment-Based Design Approaches utilizing this compound as a Core Fragment

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the discovery of novel lead compounds. plos.orgdiva-portal.org This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the target protein, albeit with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules.

The benzamidine moiety is a classic example of a fragment that targets the S1 pocket of trypsin-like serine proteases, where it forms a key salt bridge with an aspartate residue (Asp189). nih.govacs.orguq.edu.au Consequently, this compound is an excellent candidate for use as a core fragment in FBDD campaigns aimed at discovering novel serine protease inhibitors.

A typical FBDD strategy utilizing this compound would involve the following steps:

Fragment Screening: A library of fragments would be screened against the target protease to identify those that bind to sites adjacent to the S1 pocket, where the benzamidine moiety of this compound would be anchored.

Structural Elucidation: The binding mode of the identified fragments would be determined using biophysical techniques such as X-ray crystallography or NMR spectroscopy. This provides crucial information about the spatial orientation of the fragments relative to the core this compound.

Fragment Linking or Growing: Based on the structural information, new molecules are designed by either linking the identified fragment to the this compound core or by "growing" the fragment to occupy additional binding pockets. The benzylthio group itself can be considered a vector for growth, with modifications to the phenyl ring allowing for exploration of the S2-S4 pockets of the enzyme.

While specific case studies detailing the use of this compound as a starting fragment are not extensively documented, the general principle is well-established in the design of factor Xa and thrombin inhibitors. For example, studies on factor XIa inhibitors have utilized virtual screening of fragments to identify novel P1 binders, which were then expanded towards other binding pockets. plos.org

The table below illustrates a hypothetical fragment-based drug design campaign starting from this compound.

| Stage | Compound/Fragment | Target Interaction | Affinity (Kᵢ) |

| Core Fragment | This compound | Binds to S1 pocket | 10 µM |

| Fragment Hit 1 | Fragment A | Binds to S2 pocket | 500 µM |

| Fragment Hit 2 | Fragment B | Binds to S4 pocket | 800 µM |

| Linked Molecule | This compound linked to Fragment A | Binds to S1 and S2 pockets | 200 nM |

| Grown Molecule | This compound with modified benzyl ring incorporating features of Fragment B | Binds to S1 and S4 pockets | 150 nM |

| Optimized Lead | Merged and optimized structure | Binds across S1, S2, and S4 pockets | 5 nM |

This table is for illustrative purposes only. The data is hypothetical and does not represent actual experimental results.

Computational and Theoretical Chemistry Studies on 4 Benzylthio Benzamidine

Quantum Chemical Calculations on 4-(Benzylthio)benzamidine

No specific studies were identified that performed quantum chemical calculations, such as Density Functional Theory (DFT), on this compound.

Electronic Structure and Reactivity Descriptors (e.g., frontier orbitals, charge distribution)

There are no available data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, charge distribution, or other electronic reactivity descriptors for this compound. While methods for these calculations are well-established scispace.comnih.govniscpr.res.in, they have not been applied to this specific molecule in the available literature.

Conformational Analysis and Energy Landscapes of this compound

Protonation State and Tautomerism Studies of the Amidine Group

The protonation and tautomerism of the amidine group are critical aspects of its chemical behavior and have been studied for benzamidine (B55565) and other derivatives nih.govmeihonglab.comresearchgate.netnih.gov. These studies indicate that the amidine group can exist in different protonated and tautomeric forms, which significantly affects its ability to interact with biological targets. However, no specific experimental or theoretical studies have been published that characterize the specific protonation states and tautomeric equilibrium of this compound.

Molecular Docking and Dynamics Simulations of this compound with Macromolecular Targets

No molecular docking or molecular dynamics (MD) simulation studies featuring this compound as a ligand were found in the reviewed literature.

Prediction of Binding Modes and Affinities

There are no published predictions of the binding modes or binding affinities of this compound with any macromolecular targets. Docking studies on the parent molecule, benzamidine, with targets like trypsin are common nih.govlew.ro, but these findings cannot be directly extrapolated to the larger, more complex this compound derivative.

Analysis of Protein-Ligand Interaction Networks

Without docking or MD simulation data, there is no information available on the potential protein-ligand interaction networks that this compound might form. Analysis of these networks, which includes identifying key hydrogen bonds and hydrophobic interactions, is fundamental to understanding a compound's mechanism of action at a molecular level acs.orgmdpi.com.

Due to the absence of specific computational and theoretical research on this compound, the generation of a detailed and scientifically accurate article as per the requested outline is not feasible. The strict adherence to focusing solely on this compound, as instructed, prevents the use of generalized information from related benzamidine derivatives.

Induced Fit Docking and Conformational Ensemble Sampling

Predicting the precise binding mode of a ligand to its protein target is a cornerstone of structure-based drug design. While rigid docking provides a valuable first approximation, the dynamic nature of both the ligand and the protein necessitates more advanced techniques. Induced fit docking (IFD) and conformational ensemble sampling are two such methods that offer a more realistic representation of the binding event.

Induced Fit Docking (IFD) acknowledges that the binding site of a protein is not static but can undergo conformational changes to accommodate a ligand. acs.orgresearchgate.net This flexibility is particularly crucial for serine proteases, a common target for benzamidine-based inhibitors, where subtle movements of active site residues can significantly impact binding affinity. researchgate.net An IFD protocol typically involves an initial docking of the flexible ligand into a rigid receptor, followed by a refinement stage where the side chains of the binding pocket residues are allowed to move. acs.org This process can be iterated to find the most energetically favorable complex. For a molecule like this compound, IFD would be essential to accurately model the interactions of its flexible benzylthio group within the S1 pocket of a target protease, such as Factor Xa or thrombin. acs.orgacs.org

Conformational Ensemble Sampling addresses the inherent flexibility of the ligand itself. This compound possesses several rotatable bonds, particularly in its benzylthio moiety, allowing it to adopt a multitude of conformations in solution. mdpi.com Rather than relying on a single, low-energy conformation, this approach generates a collection of energetically accessible conformers. curlyarrows.com These ensembles can be generated using techniques like molecular dynamics (MD) simulations or systematic rotor searches. nih.gov By docking an ensemble of ligand conformations, a more comprehensive exploration of the potential binding modes is achieved, increasing the probability of identifying the bioactive conformation. utdallas.edu The stability of different conformers is influenced by a variety of factors, including torsional strain, steric hindrance, and intramolecular interactions. curlyarrows.com

A typical workflow for studying the interaction of this compound with a target like Factor Xa using these methods would involve:

Generation of a conformational ensemble for this compound.

Initial docking of the ensemble into the rigid active site of Factor Xa.

Application of an induced-fit protocol to allow for flexibility in the protein's side chains.

Scoring and ranking of the resulting poses to identify the most probable binding modes.

Role of Solvent Molecules (e.g., water) in Binding Interactions

Solvent molecules, particularly water, play a critical and often underestimated role in protein-ligand binding. nih.govacs.org They can mediate interactions between the ligand and the protein, form stable hydrogen bond networks, or be displaced from the binding site upon ligand binding, which can have significant energetic consequences. nih.govnih.gov

Furthermore, water molecules can act as a bridge, facilitating hydrogen bonds between the ligand and protein residues that would otherwise be too distant to interact directly. sci-hub.ru The precise geometry of these water-mediated hydrogen bonds can be crucial for stabilizing the protein-ligand complex. mdpi.com Computational methods like molecular dynamics simulations with explicit solvent models are essential for studying the dynamic behavior of water molecules and their influence on the binding of inhibitors like this compound. researchgate.net These simulations can reveal the location of key water molecules and their energetic contribution to the binding process, providing valuable information for the design of new inhibitors that can either displace or favorably interact with these solvent molecules.

De Novo Design and Virtual Screening Methodologies Utilizing this compound Insights

The structural and interaction insights gained from computational studies of this compound can be leveraged to design novel and improved inhibitors through various in silico methodologies.

Pharmacophore Modeling Based on this compound Activity

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govresearchgate.net For a serine protease inhibitor based on the this compound scaffold, a pharmacophore model would typically include:

A positive ionizable feature: representing the basic benzamidine group that forms a key salt bridge with the aspartate residue (Asp189) at the bottom of the S1 specificity pocket. rsc.orgcore.ac.uk

Aromatic/hydrophobic features: corresponding to the phenyl rings of the benzamidine and benzyl (B1604629) groups, which make favorable interactions within the hydrophobic regions of the binding site. nih.govfrontiersin.org

Hydrogen bond donors and acceptors: to mimic the interactions of the amidine group and potentially other functionalities with the protein backbone. researchgate.net

Such a model can be generated based on the structure of this compound complexed with its target or from a set of known active and inactive analogues. nih.govresearchgate.net Once validated, this pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the desired features, a process known as pharmacophore-based virtual screening. tandfonline.commdpi.com

| Feature | Description | Importance for Serine Protease Inhibition |

| Positive Ionizable | Typically a guanidinium (B1211019) or amidine group. | Forms a crucial salt bridge with the conserved Asp189 in the S1 pocket. |

| Aromatic Ring | A phenyl or other aromatic system. | Engages in π-π stacking and hydrophobic interactions with aromatic residues in the binding site. |

| Hydrophobic Group | An aliphatic or aromatic moiety. | Fills hydrophobic sub-pockets, contributing to binding affinity. |

| Hydrogen Bond Donor | A group capable of donating a hydrogen bond (e.g., N-H). | Interacts with backbone carbonyls or side chains of the protein. |

| Hydrogen Bond Acceptor | A group capable of accepting a hydrogen bond (e.g., C=O, N). | Interacts with backbone amides or side chains of the protein. |

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. pageplace.de VS can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target protein is unknown, but a set of active ligands is available. nih.gov Methods include similarity searching, where molecules are ranked based on their structural or physicochemical similarity to a known active compound like this compound, and pharmacophore-based screening as described above. researchgate.netresearchgate.net

Structure-based virtual screening (SBVS) , on the other hand, requires the 3D structure of the target protein. nih.gov Molecular docking is the most common SBVS method, where candidate molecules from a library are computationally placed into the binding site of the protein and their binding affinity is estimated using a scoring function. researchgate.netmdpi.com For a target like Factor Xa, where numerous crystal structures are available, SBVS is a powerful tool. nih.gov A typical SBVS workflow for identifying novel inhibitors based on the this compound scaffold would involve: researchgate.net

Preparation of a large compound library.

Docking of the library into the active site of Factor Xa.

Ranking of the compounds based on their docking scores.

Selection of the top-ranking compounds for further experimental testing.

Combining both ligand-based and structure-based approaches can often lead to more effective virtual screening campaigns. nih.gov

| Virtual Screening Approach | Requirement | Principle |

| Ligand-Based | Known active ligands | Identifies molecules with similar properties to known actives. |

| Structure-Based | 3D structure of the target protein | Predicts the binding of molecules to the target's active site. |

Cheminformatics for Library Design Around the this compound Scaffold

Cheminformatics provides the tools and techniques to analyze, manage, and manipulate large sets of chemical data, which is invaluable for designing focused compound libraries. ethz.ch Starting with a promising scaffold like this compound, cheminformatics can be used to design a library of analogues with improved properties. nih.gov

One common approach is scaffold hopping, where the core structure of the lead compound is replaced with a different chemical moiety while retaining the key pharmacophoric features. researchgate.netdrugbank.com This can lead to the discovery of novel chemical series with improved intellectual property positions and potentially better pharmacokinetic profiles. For instance, the benzamidine group in this compound could be replaced by other basic groups that can still form the critical interaction with Asp189. nih.govuq.edu.au

Another application of cheminformatics is in the selection of building blocks for combinatorial library synthesis. nih.govnih.gov By analyzing the diversity and physicochemical properties of available building blocks, a library can be designed to maximize the exploration of the chemical space around the this compound scaffold, increasing the chances of identifying compounds with enhanced activity and selectivity. nih.govethz.ch

Preclinical Biological Evaluation of 4 Benzylthio Benzamidine in Model Systems Non Human

In Vitro Cellular Activity of 4-(Benzylthio)benzamidine

Comprehensive searches of scientific literature and databases did not yield specific data regarding the in vitro cellular activity of this compound. While research exists for various benzamidine (B55565) derivatives, showcasing a range of biological activities including antiproliferative effects, information detailing the specific actions of the 4-(benzylthio) moiety in cell-based functional assays, its influence on intracellular signaling, or its selectivity across different cell lines is not publicly available.

Cell-Based Functional Assays (e.g., reporter gene assays, proliferation assays)

No specific studies detailing the effects of this compound in cell-based functional assays such as reporter gene or proliferation assays were identified in the public domain.

Modulation of Intracellular Signaling Pathways by this compound

There is no available research data describing the modulation of any intracellular signaling pathways by this compound.

Cellular Selectivity Profiling in Different Cell Lines

Information regarding the cellular selectivity profile of this compound in different cell lines is not available in published literature.

In Vivo Assessment of this compound in Non-Human Animal Models

No published studies were found that describe the in vivo assessment of this compound in any non-human animal models. Therefore, no information is available on its efficacy in disease models or its biological response and target engagement in animal systems.

Efficacy Studies in Specific Disease Models (e.g., thrombosis, inflammation, specific infections)

There are no publicly available efficacy studies of this compound in animal models of thrombosis, inflammation, or specific infections.

Biological Response and Target Engagement Studies in Animal Systems

No data from biological response or target engagement studies for this compound in animal systems have been published.

Pharmacodynamic (PD) Biomarker Identification and Validation in Animal Models

The identification and validation of pharmacodynamic (PD) biomarkers are essential for understanding a compound's mechanism of action and for guiding its development. In the context of this compound, this would involve studies in relevant animal models of a specific disease to identify molecular or physiological markers that change in response to treatment.

The process would typically involve:

Hypothesis-driven selection: Based on the presumed molecular target of this compound, researchers would select potential biomarkers. For instance, if the compound is hypothesized to be a protease inhibitor, relevant biomarkers could include the activity of the target protease or the levels of its downstream substrates or products.

Dose-response and time-course studies: Animal models would be treated with varying concentrations of this compound to establish a relationship between the dose, the exposure of the compound in the body, and the change in the biomarker.

Validation: The selected biomarkers would be validated to ensure they are sensitive, specific, and reproducible. This would involve demonstrating that the biomarker changes are directly related to the pharmacological activity of this compound.

Without specific studies on this compound, it is not possible to provide a data table of identified and validated PD biomarkers.

Mechanistic Insights from Preclinical Studies with this compound

Gaining mechanistic insights is a critical step in preclinical research. This involves elucidating the specific molecular pathways through which a compound exerts its effects.

Pathway Deconvolution through Multi-Omics Approaches

Multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for understanding the global effects of a compound on a biological system. For this compound, these techniques would be applied to cells or tissues from animal models treated with the compound.

Transcriptomics (RNA-seq): Would reveal changes in gene expression patterns, indicating which cellular pathways are activated or inhibited by this compound.

Proteomics: Would identify changes in protein levels and post-translational modifications, providing a more direct link to cellular function.

Metabolomics: Would measure changes in the levels of small molecule metabolites, offering a snapshot of the metabolic state of the cell or organism in response to the compound.

By integrating these different "omics" datasets, researchers could construct a comprehensive picture of the pathways modulated by this compound. A hypothetical data table from such a study would typically list significantly altered pathways and the associated molecules. However, no such data is currently available for this compound.

Identification of Off-Target Interactions in Cellular Systems (focus on molecular mechanisms, not adverse effects)

Off-target interactions occur when a compound binds to and affects molecules other than its intended therapeutic target. Identifying these interactions is crucial for understanding the full spectrum of a compound's biological activity.

Techniques to identify off-target interactions for this compound would include:

Affinity-based proteomics: Techniques such as chemical proteomics could be used to pull down proteins that directly bind to this compound in cellular lysates.

Computational modeling: In silico docking studies could predict potential off-target binding partners based on the structure of the compound.

Phenotypic screening: High-throughput screening of the compound against a panel of different cell lines or molecular targets can reveal unexpected activities.

Understanding the molecular mechanisms of these off-target interactions provides a more complete understanding of the compound's pharmacology. As with the other sections, there is no specific published data on the off-target interactions of this compound.

Analytical and Bioanalytical Methodologies for 4 Benzylthio Benzamidine

Chromatographic Separation Techniques for 4-(Benzylthio)benzamidine

Chromatographic techniques are central to the separation and quantification of this compound from complex mixtures, such as reaction media or biological samples. The choice of method depends on the physicochemical properties of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC and is highly suitable for the analysis of moderately polar compounds such as this compound. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Method Development: A typical RP-HPLC method for this compound would likely utilize a C18 or C8 column. The mobile phase would consist of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure the amidine group is protonated and peak shape is optimal) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the elution of any potential impurities with different polarities.

Validation: A validated RP-HPLC method for this compound would be assessed for several key parameters to ensure its reliability. These parameters, along with typical acceptance criteria, are outlined in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be determined based on the intended application. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for low concentrations and 98-102% for higher concentrations. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |

This table represents a general framework for HPLC method validation. Specific values and parameters would need to be established through experimental studies for this compound.

While less common for pharmaceutical analysis, Normal-Phase HPLC (NP-HPLC) could be employed for the separation of this compound, particularly for resolving non-polar impurities. In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane (B92381), ethyl acetate).

Supercritical Fluid Chromatography (SFC) for this compound Analysis

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer faster separations and is considered a "greener" alternative to HPLC due to the reduction in organic solvent consumption.

For a compound like this compound, SFC could provide a high-throughput analytical method. The addition of a polar co-solvent (modifier) such as methanol or ethanol (B145695) to the supercritical CO2 would be necessary to achieve elution from the column. A variety of stationary phases, including those used in both normal-phase and reversed-phase HPLC, can be used in SFC, offering flexibility in method development. The orthogonality of SFC to reversed-phase HPLC can be advantageous in impurity profiling, potentially separating co-eluting peaks from an HPLC method.

Spectroscopic and Spectrometric Quantification of this compound

Spectroscopic and spectrometric techniques are indispensable for the quantification and structural confirmation of this compound.

UV-Visible Spectroscopy: this compound contains chromophores (the benzene (B151609) rings and the thioether linkage) that absorb ultraviolet (UV) radiation. This property can be exploited for quantification using a UV-Visible spectrophotometer, often coupled with an HPLC system (HPLC-UV). A wavelength of maximum absorbance (λmax) would be determined by scanning a solution of the compound across the UV spectrum. A calibration curve of absorbance versus concentration can then be constructed to quantify the compound in unknown samples.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for both qualitative and quantitative analysis. When coupled with a chromatographic system (e.g., LC-MS), it provides high sensitivity and selectivity. For this compound (molecular weight: 242.34 g/mol ), electrospray ionization (ESI) in positive ion mode would be expected to produce a strong signal for the protonated molecule [M+H]⁺ at m/z 243.3. This accurate mass measurement can confirm the identity of the compound. For quantitative studies, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to achieve very low limits of detection and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, quantitative NMR (qNMR) can be used for the highly accurate determination of the purity of a this compound reference standard. By integrating the signals of the analyte against those of a certified internal standard, a direct and accurate measurement of concentration can be obtained without the need for a calibration curve specific to the analyte.

The table below summarizes the applicability of these spectroscopic and spectrometric techniques for the analysis of this compound.

| Technique | Application for this compound | Typical Information Obtained |

| UV-Visible Spectroscopy | Quantification (especially as an HPLC detector) | Wavelength of maximum absorbance (λmax), Quantitative concentration data. |

| Mass Spectrometry (MS) | Identification and Quantification | Molecular weight confirmation, Structural fragmentation patterns, Highly sensitive quantitative data. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation and Purity Determination (qNMR) | Detailed structural information, Highly accurate purity assessment. |

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely accessible technique for quantifying compounds that absorb light in the UV-Vis spectrum. The principle relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. For this compound, this method offers a straightforward approach for determining its concentration in solution.

The process involves preparing a series of standard solutions of this compound in a suitable solvent, such as ethanol, methanol, or acetonitrile, which does not absorb in the same region as the analyte. sharif.edu The UV-Vis spectrum of the compound would be scanned to identify the wavelength of maximum absorbance (λmax). This λmax is then used for all subsequent measurements to ensure maximum sensitivity and to minimize deviations from the Beer-Lambert law.

A calibration curve is constructed by plotting the absorbance of the standard solutions at the λmax against their known concentrations. The resulting linear regression equation is then used to determine the concentration of this compound in unknown samples by measuring their absorbance. jocpr.com

Table 1: Hypothetical UV-Vis Spectroscopy Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Instrument | Double-beam UV-Vis Spectrophotometer |

| Wavelength Scan Range | 200–400 nm |

| Solvent (Blank) | Acetonitrile or Ethanol |

| Wavelength of Max. Absorbance (λmax) | To be determined experimentally |

| Calibration Range | e.g., 1-20 µg/mL |

Mass Spectrometry (MS) Applications in Trace Analysis and Metabolite Identification